Cas no 1549044-65-6 (4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde)
4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-FLUORO-1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBALDEHYDE
- 1549044-65-6
- AKOS021388471
- EN300-1125500
- 1H-Indene-2-carboxaldehyde, 4-fluoro-2,3-dihydro-1-oxo-
- 4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde
-
- Inchi: 1S/C10H7FO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2
- InChI Key: CGYOPMIVZIDXLN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C(C(C=O)CC=21)=O
Computed Properties
- Exact Mass: 178.04300762g/mol
- Monoisotopic Mass: 178.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.416±0.06 g/cm3(Predicted)
- Boiling Point: 307.2±42.0 °C(Predicted)
- pka: 4.91±0.20(Predicted)
4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125500-0.05g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1125500-0.1g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1125500-0.25g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1125500-0.5g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1125500-1.0g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1125500-2.5g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1125500-5.0g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1125500-10.0g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1125500-1g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1125500-5g |
4-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde |
1549044-65-6 | 95% | 5g |
$1821.0 | 2023-10-26 |
4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4-Fluoro-1-oxo-2,3-dihydro-1h-indene-2-carbaldehyde
Recent Advances in the Study of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS: 1549044-65-6)
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS: 1549044-65-6) is a fluorinated indene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. Recent studies have explored its synthetic utility, biological activity, and applications in medicinal chemistry, shedding light on its promising role in the design of novel therapeutic agents.
The compound's unique structure, featuring a fluoro-substituted indene core and an aldehyde functional group, makes it an attractive scaffold for the synthesis of diverse bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, highlighting its potential in cancer therapy.
In addition to its synthetic applications, 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has been investigated for its direct biological effects. Preliminary in vitro studies suggest that it exhibits moderate anti-inflammatory activity by modulating NF-κB signaling, as reported in a recent Bioorganic & Medicinal Chemistry Letters article. These findings underscore its dual role as both a building block and a bioactive entity.
Recent advancements in analytical techniques, such as NMR spectroscopy and X-ray crystallography, have facilitated a deeper understanding of the compound's structural and electronic properties. These insights are critical for optimizing its derivatives for enhanced pharmacokinetic profiles. For example, a 2024 study utilized computational modeling to predict the binding affinity of its derivatives with target proteins, paving the way for rational drug design.
Despite these promising developments, challenges remain in scaling up its synthesis and ensuring its stability under physiological conditions. Future research directions may focus on improving synthetic routes and exploring its applications in targeted drug delivery systems. Overall, 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde represents a compelling case study in the intersection of synthetic chemistry and drug discovery, with potential implications for treating a range of diseases.
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